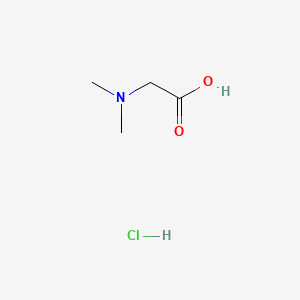

盐酸 N,N-二甲基甘氨酸

描述

N,N-Dimethylglycine hydrochloride (DMG) is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine . It is used in the development of glycine-based ionic liquids and emulsifiers . It is potentially useful as a biomarker of protein degradation in COPD patients .

Synthesis Analysis

DMG can be prepared by the alkylation of glycine via the Eschweiler–Clarke reaction . In this reaction, glycine is treated with aqueous formaldehyde in formic acid that serves as both solvent and reductant .Molecular Structure Analysis

The linear formula of N,N-Dimethylglycine hydrochloride is (CH3)2NCH2COOH · HCl . It has a molecular weight of 139.58 .Chemical Reactions Analysis

DMG is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine . It is used in the development of glycine-based ionic liquids and emulsifiers .Physical And Chemical Properties Analysis

N,N-Dimethylglycine hydrochloride is a white powder with a melting point of 189-194 °C (lit.) .科学研究应用

Biomarker for Protein Degradation in COPD Patients

N,N-Dimethylglycine hydrochloride is being explored as a potential biomarker for protein degradation in patients with Chronic Obstructive Pulmonary Disease (COPD). Its presence may indicate the extent of protein degradation, which is a critical aspect of COPD progression .

Development of Glycine-Based Ionic Liquids and Emulsifiers

This compound is utilized in the creation of glycine-based ionic liquids and emulsifiers. These substances have various industrial applications, including solvents and catalysts in chemical reactions .

Substrate for Amino Acid Methyltransferase Characterization

Researchers use N,N-Dimethylglycine hydrochloride as a substrate to identify, differentiate, and characterize amino acid methyltransferase enzymes. These enzymes are crucial for the methylation process, which is vital in gene expression and protein function .

Comparative Analysis with Other N-Methylated Glycines

It serves as a comparative agent in studies involving other N-methylated glycines such as sarcosine, aiding in understanding their biochemical pathways and potential therapeutic uses .

Nutritional Supplement and Athletic Performance Enhancer

N,N-Dimethylglycine is marketed as a dietary supplement purported to enhance athletic performance, although scientific evidence supporting these claims is limited .

Veterinary Medicine

It is used in veterinary medicine to improve oxygen utilization and reduce lactic acid buildup in horses during strenuous exercise .

作用机制

Target of Action

N,N-Dimethylglycine hydrochloride (DMG) primarily targets the Monomeric Sarcosine Oxidase . This enzyme is found in Bacillus sp. (strain B-0618) and plays a crucial role in the metabolism of sarcosine .

Mode of Action

DMG is a natural N-methylated glycine that acts as an agonist of the glycine site of the NMDA receptor .

Biochemical Pathways

DMG is involved in several metabolic pathways, including Glycine and Serine Metabolism , Betaine Metabolism , and Methionine Metabolism . It is produced in the body during the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . It also plays a role in the metabolism of homocysteine to methionine .

Result of Action

DMG has been found to enhance oxygen utilization by tissue and complex with free radicals . It has been associated with improved endurance performance and reduced fatigue in humans and animals . In a study on patients with progressive multiple sclerosis, however, no significant treatment effects were found between the placebo group and the DMG group for disability, fatigue, cognitive, or gait parameters .

Action Environment

The action, efficacy, and stability of DMG can be influenced by various environmental factors. For instance, in a study on broilers, DMG was supplemented at 1 g and 10 g Na-DMG/kg in their diets. The study found that DMG at 1 g Na-DMG/kg improved the feed:gain ratio in broilers without DMG being accumulated in consumer parts .

安全和危害

属性

IUPAC Name |

2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASAVXZZLJTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1118-68-9 (Parent) | |

| Record name | Dimethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062463 | |

| Record name | Glycine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylglycine hydrochloride | |

CAS RN |

2491-06-7 | |

| Record name | Dimethylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLGLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXK75EAE92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

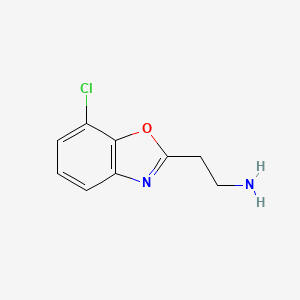

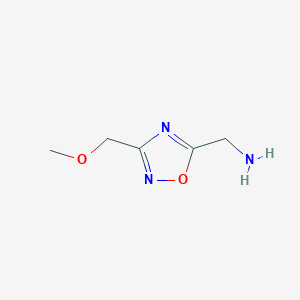

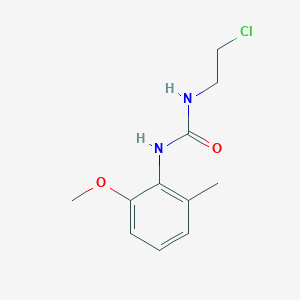

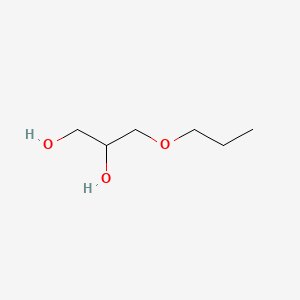

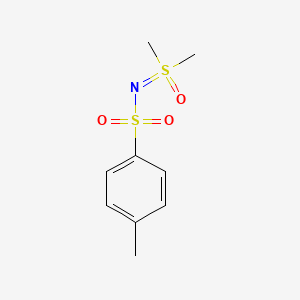

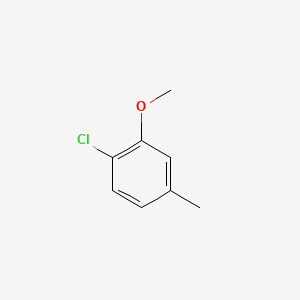

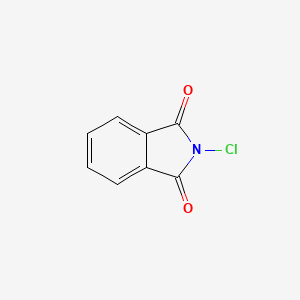

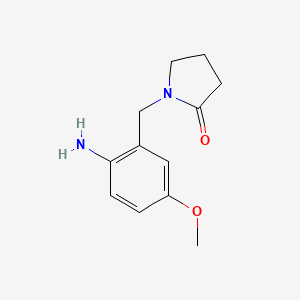

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of N,N-Dimethylglycine hydrochloride in organic synthesis?

A1: N,N-Dimethylglycine hydrochloride serves as a valuable reagent in various organic reactions. One notable application is its role as an additive in copper iodide (CuI) catalyzed cross-coupling reactions. For example, it facilitates the formation of vinyl aryl ethers from vinyl halides and phenols. [, ] This reaction holds particular significance as it allows for the subsequent synthesis of substituted benzofurans through an intramolecular Heck reaction. [, ] Furthermore, N,N-Dimethylglycine hydrochloride acts as a catalyst in the microwave-assisted intramolecular Ullmann diaryl etherification, proving crucial for constructing dibenz[b,f][1,4]oxazepine scaffolds. []

Q2: What is the optimal synthetic method for N,N-Dimethylglycine hydrochloride and what factors influence its yield?

A2: A highly efficient method for synthesizing N,N-Dimethylglycine hydrochloride involves reacting chloroacetic acid and dimethylamine under microwave irradiation. [] The yield of this reaction is significantly influenced by various factors, including the molar ratio of reactants, reaction temperature, microwave irradiation power, and duration of microwave exposure. Optimization studies have revealed that the highest yield (86.02%) is achieved using a chloroacetic acid to dimethylamine molar ratio of 1:3.0, a reaction temperature of 65 °C, and microwave irradiation at 500 W for 150 minutes. []

Q3: What analytical techniques are typically employed to characterize N,N-Dimethylglycine hydrochloride?

A3: The structure of N,N-Dimethylglycine hydrochloride is commonly confirmed using infrared spectroscopy (IR). [] This technique provides valuable information about the functional groups present in the molecule, thus verifying its successful synthesis. Further characterization might involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to gain a comprehensive understanding of the compound's structure and purity.

Q4: Are there any studies on the toxicology of N,N-Dimethylglycine hydrochloride?

A4: Yes, acute oral toxicity studies (LD50) have been conducted on neutralized N,N-Dimethylglycine hydrochloride in rats. [, ] These studies provide crucial data on the compound's potential toxicity following a single oral dose. While the specific results of these studies are not detailed here, such investigations are essential for understanding the safety profile of N,N-Dimethylglycine hydrochloride.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1359874.png)